molecular formula C8H13N4O8P B1214053 Ribavirin monophosphate CAS No. 40925-28-8

Ribavirin monophosphate

Cat. No. B1214053
CAS RN: 40925-28-8
M. Wt: 324.18 g/mol
InChI Key: SDWIOXKHTFOULX-AFCXAGJDSA-N
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Description

Synthesis Analysis

Ribavirin monophosphate synthesis involves converting ribavirin to its monophosphate form, which is crucial for its antiviral activity. A notable method includes the synthesis and characterization of a ribavirin-3',5'-phosphate pentadecamer, highlighting the chemical strategies used to achieve this transformation (Dawson et al., 1990).

Molecular Structure Analysis

The molecular structure of ribavirin monophosphate plays a key role in its antiviral mechanism. Studies such as those by Derudas et al. (2008) on the phosphoramidate ProTide approach to ribavirin provide insights into its structural modifications and how these affect its function and efficiency in antiviral activities (Derudas et al., 2008).

Chemical Reactions and Properties

Ribavirin monophosphate undergoes various chemical reactions, including phosphorylation to become active within cells. This activation process is critical for its incorporation into viral RNA, leading to the inhibition of viral replication. Eriksson et al. (1977) discussed the selective inhibition of influenza virus RNA polymerase by ribavirin triphosphate, a reaction crucial for understanding ribavirin monophosphate's mode of action (Eriksson et al., 1977).

Physical Properties Analysis

The physical properties of ribavirin monophosphate, such as solubility, stability, and form, are essential for its biological activity and efficacy as an antiviral agent. Studies on its synthesis, characterization, and degradation provide valuable information on these aspects, although specific studies focusing solely on its physical properties are rare in the context of available research.

Chemical Properties Analysis

The chemical properties of ribavirin monophosphate, including its reactivity, interaction with enzymes, and inhibition mechanisms, are central to its antiviral action. The compound's ability to inhibit viral RNA-dependent RNA polymerase and other enzymes involved in viral replication is well-documented. For example, the study by Crotty et al. (2000) shows how ribavirin triphosphate can induce mutagenesis in viral RNA, a mechanism contributing to its broad-spectrum antiviral activity (Crotty et al., 2000).

Scientific Research Applications

Antiviral Activity and Mechanism of Action

Ribavirin monophosphate exhibits broad antiviral activity, functioning through various mechanisms. It inhibits cellular inosine monophosphate dehydrogenase, a key step in de novo guanine synthesis required for viral replication. This inhibition impairs viral RNA synthesis and reduces viral proliferation. Ribavirin is known for its effectiveness against a range of viruses, including hepatitis C virus (HCV), respiratory syncytial virus, and Lassa fever virus. It also demonstrates activity against coronaviruses, including SARS-CoV-2 (C. Cameron & C. Castro, 2001), (E. Messina et al., 2021).

Enhancement of Antiviral Potency

Research on the ProTide approach to ribavirin aims to enhance its antiviral potency. ProTides are designed to deliver bioactive ribavirin monophosphate into cells more effectively. This strategy potentially increases the antiviral activity of ribavirin, although some studies show mixed results due to challenges in the ProTide activation process (Marco Derudas et al., 2008).

Ribavirin Analogues and Modification

Researchers have explored various ribavirin analogues and modifications, such as 4,5-disubstituted 1,2,3-triazole nucleosides. These compounds, while structurally similar to ribavirin, exhibit distinct antiviral activities and pharmacological profiles. Understanding these analogues helps in developing more effective antiviral agents (A. Krajczyk et al., 2014).

Pharmacokinetics and Cellular Metabolism

Studies on the pharmacokinetics of ribavirin, including its intracellular phosphorylation to ribavirin monophosphate, provide insights into its antiviral and toxic effects. Understanding how ribavirin is processed within cells aids in optimizing dosage and reducing side effects (L. Wu et al., 2015).

Targeted Delivery Systems

The development of biodegradable nanoparticles for targeted ribavirin delivery represents a significant advancement. These nanoparticles, encapsulating ribavirin monophosphate, are designed to release the drug in a controlled manner, enhancing its efficacy while minimizing systemic side effects. This is particularly beneficial in the treatment of chronic hepatitis C (T. Ishihara et al., 2014).

Anticancer Potential

Beyond antiviral applications, ribavirin has shown promise as an anti-cancer therapy. It exhibits potential in inhibiting leukemic cell proliferation and may have applications in treating various cancers. Ribavirin's anticancer effects are attributed to its ability to interfere with key molecular and metabolic pathways critical for cancer cell survival and proliferation (Szabolcs Kökény et al., 2009), (K. Borden & B. Culjkovic-Kraljacic, 2010).

Safety And Hazards

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .

Future Directions

In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWIOXKHTFOULX-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193928
Record name Ribavirin-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribavirin monophosphate

CAS RN

40925-28-8
Record name Ribavirin monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40925-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin-5'-phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribavirin-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIBAVIRIN 5'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FVV27P11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
456
Citations
M Meléndez, O Rosario, B Zayas… - Journal of pharmaceutical …, 2009 - Elsevier
A sensitive and specific method using high performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) for the determination of ribavirin monophosphate (RBV-MP) …
Number of citations: 32 www.sciencedirect.com
GL Prosise, JZ Wu, H Luecke - Journal of Biological Chemistry, 2002 - ASBMB
… The high resolution crystal structures of the protozoan parasiteTritrichomonas foetus IMPDH complexed with the inhibitor ribavirin monophosphate as well as monophosphate together …
Number of citations: 49 www.jbc.org
RG Gish - Journal of Antimicrobial Chemotherapy, 2006 - academic.oup.com
Nucleos(t)ide analogues have proven useful in the treatment of viral infections. Ribavirin is a nucleoside, guanosine analogue, whose mechanisms of action include inhibition of inosine …
Number of citations: 126 academic.oup.com
LC Jimmerson, ML Ray, LR Bushman… - … of Chromatography B, 2015 - Elsevier
Ribavirin (RBV) is a nucleoside analog used to treat a variety of DNA and RNA viruses. RBV undergoes intracellular phosphorylation to a mono- (MP), di- (DP), and triphosphate (TP). …
Number of citations: 26 www.sciencedirect.com
NV Vo, KC Young, MMC Lai - Biochemistry, 2003 - ACS Publications
… Kinetic analysis revealed that incorporation of ribavirin monophosphate (RMP) across from C is 3 times more efficient catalytically than that across from U, as determined by the k cat /K …
Number of citations: 121 pubs.acs.org
MD Sintchak, E Nimmesgern - Immunopharmacology, 2000 - Elsevier
… Ribavirin monophosphate, the active metabolite of the antiviral agent ribavirin, is a substrate mimic of IMP. The structure of the two inhibitors 6-Cl-IMP and SAD binding in the IMP and …
Number of citations: 272 www.sciencedirect.com
M Derudas, A Brancale, L Naesens, J Neyts… - Bioorganic & medicinal …, 2010 - Elsevier
… Here we report the synthesis and biological evaluation of novel ribavirin ProTides designed to deliver the bioactive ribavirin monophosphate into cells. Some of the compounds display …
Number of citations: 45 www.sciencedirect.com
I Bougie, M Bisaillon - Journal of biological chemistry, 2004 - ASBMB
… a covalent ribavirin monophosphate-enzyme intermediate reminiscent of the classical GMP-enzyme intermediate. Furthermore, our data indicate that ribavirin monophosphate can be …
Number of citations: 84 www.jbc.org
JD Graci, CE Cameron - Reviews in medical virology, 2006 - Wiley Online Library
… -dependent RNA polymerase; RMP, ribavirin monophosphate; RTP, ribavirin triphosphate; SARS, … This step is inhibited by ribavirin monophosphate. Enzymes shown in italics. IMPDH, …
Number of citations: 592 onlinelibrary.wiley.com
WB Parker - Virus research, 2005 - Elsevier
Thirty years after its synthesis, the mechanism of action of ribavirin is still not completely understood. Although much is known about the metabolism and biochemical effects of ribavirin …
Number of citations: 274 www.sciencedirect.com

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